molecular formula C16H2Br10O4 B076203 Bis(pentabromophenyl) fumarate CAS No. 15108-51-7

Bis(pentabromophenyl) fumarate

Cat. No.: B076203
CAS No.: 15108-51-7
M. Wt: 1057.2 g/mol
InChI Key: DXPKDGZNZOIMJZ-OWOJBTEDSA-N
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Description

Bis(pentabromophenyl) fumarate is a brominated flame retardant (BFR) characterized by two pentabromophenyl groups attached to a fumarate ester backbone (C₄H₂O₄). The compound’s high bromine content (10 bromine atoms) contributes to its efficacy in suppressing combustion by releasing bromine radicals that interrupt fire propagation. It is primarily used in polymers, textiles, and electronic components to meet fire safety standards. Unlike ether- or ethane-linked BFRs, its ester functional group may influence its thermal stability, biodegradability, and environmental behavior .

Properties

CAS No.

15108-51-7

Molecular Formula

C16H2Br10O4

Molecular Weight

1057.2 g/mol

IUPAC Name

bis(2,3,4,5,6-pentabromophenyl) (E)-but-2-enedioate

InChI

InChI=1S/C16H2Br10O4/c17-5-7(19)11(23)15(12(24)8(5)20)29-3(27)1-2-4(28)30-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H/b2-1+

InChI Key

DXPKDGZNZOIMJZ-OWOJBTEDSA-N

SMILES

C(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Isomeric SMILES

C(=C/C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)\C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Canonical SMILES

C(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Other CAS No.

68091-86-1
15108-51-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between Bis(pentabromophenyl) fumarate and its analogues:

Compound Central Group Functional Group Bromine Atoms Key Applications
This compound Fumarate (C₄H₂O₄) Ester 10 Polymers, electronics
Decabromodiphenyl ether (DecaBDE) Diphenyl ether Ether 10 Plastics, textiles
Decabromodiphenyl ethane (DBDPE) Ethane (C₂H₄) Alkane 10 Circuit boards, coatings

Structural Implications :

  • Ester vs.
  • Thermal Stability : DBDPE’s ethane backbone provides higher thermal stability (>300°C), while fumarate esters typically decompose at lower temperatures (~250°C), affecting their suitability in high-heat applications .

Environmental and Health Profiles

DecaBDE (Bis(pentabromophenyl) ether)
  • Regulatory Status : Restricted under EU REACH (Annex XVII) due to persistence, bioaccumulation, and toxicity (PBT) concerns. Prohibited in electronics (RoHS Directive) .
  • Toxicity : Linked to endocrine disruption and neurodevelopmental effects in animal studies .
DBDPE (Ethane-1,2-bis(pentabromophenyl))
  • Toxicity: Limited data, though preliminary studies suggest lower bioaccumulation than DecaBDE .
This compound
  • Toxicity: Unstudied in-depth, though ester hydrolysis products (e.g., fumaric acid) are generally less toxic than brominated phenols from DecaBDE degradation .

Performance in Flame Retardancy

Property This compound DecaBDE DBDPE
LOI (%) ~28 ~30 ~29
UL-94 Rating V-0 V-0 V-0
Polymer Compatibility Moderate (polar matrices) High (non-polar) High (non-polar)
  • Limitations: this compound’s polar ester group may reduce compatibility with non-polar polymers like polyethylene, limiting its use compared to DBDPE or DecaBDE .

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